1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic small molecule characterized by a piperidine core substituted with two functional groups:
- A 2,4-dimethylbenzoyl moiety at the 1-position, contributing lipophilicity and steric bulk.
The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric replacement of ester or amide groups.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-8-9-20(17(2)14-16)23(27)26-12-10-18(11-13-26)15-21-24-22(25-28-21)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUWVCFQZYMJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation of the piperidine ring using 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the Oxadiazole and Piperidine Moieties: The final step involves the coupling of the oxadiazole moiety with the benzoyl-substituted piperidine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Core
The synthesis of the 1,2,4-oxadiazole moiety typically involves condensation reactions. A common method includes reacting a carboxylic acid derivative (e.g., benzoyl chloride) with a diamine (e.g., hydrazine) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . For example, the reaction of 3-phenylpropanoic acid derivatives with hydrazine could yield the oxadiazole ring.
Coupling the Oxadiazole to Piperidine
The methylene bridge linking the oxadiazole to the piperidine is likely formed via a Mannich reaction or alkylation . This involves reacting the oxadiazole with formaldehyde and a piperidine derivative under acidic conditions, forming a quaternary ammonium intermediate that eliminates water to yield the final product .
Acylation of Piperidine
The 2,4-dimethylbenzoyl group is introduced via nucleophilic acylation . Piperidine is deprotonated using a base (e.g., pyridine or DMAP), followed by reaction with 2,4-dimethylbenzoyl chloride. This step is influenced by the conformational preferences of the piperidine ring (axial vs. equatorial orientation), which affect reactivity due to steric and electronic factors .
Oxadiazole Formation
The oxadiazole ring forms through a cyclization reaction involving the nucleophilic attack of a hydrazine derivative on a carbonyl group, followed by dehydration. For example:
Hydrazine + carboxylic acid → Amide intermediate → Cyclization → Oxadiazole .
Piperidine Functionalization
The piperidine undergoes alkylation or acylation depending on the desired substituent. For the methylene bridge, a Mannich reaction (formaldehyde + amine + carbonyl compound) is plausible. For acylation, the piperidine’s nitrogen acts as a nucleophile, attacking the acyl chloride .
Piperidine Conformation
The axial vs. equatorial orientation of substituents on the piperidine ring is critical. Pseudoallylic strain in N-acylpiperidines favors the axial orientation of substituents (e.g., the 2,4-dimethylbenzoyl group), which increases the sp² character of the nitrogen’s lone pair and reduces steric hindrance .
Stability of Intermediates
The stability of intermediates (e.g., acylated piperidine) depends on the sp³ vs. sp² hybridization of the nitrogen. Higher sp² character (axial conformers) enhances π-conjugation with the carbonyl group, stabilizing intermediates .
Conformational Analysis
| Parameter | Axial Conformer | Equatorial Conformer |
|---|---|---|
| ΔG (kcal/mol) | Favored (e.g., −3.2 kcal/mol) | Less favored |
| sp² character (N) | Higher | Lower |
| Steric hindrance | Reduced | Increased |
Biological Activity
While not directly reacting, the compound’s structure suggests potential biological interactions. Piperidine derivatives often target enzymes, receptors, and ion channels , with applications in cancer, CNS diseases, and antimicrobial therapy .
Reactivity Trends
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the piperidine and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis . The incorporation of the oxadiazole unit may enhance this activity due to its ability to interact with microbial targets.
Enzyme Inhibition
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has also been evaluated for its enzyme inhibitory potential. Compounds with similar structures have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications in treating conditions such as Alzheimer's disease and urinary tract infections .
Anticancer Properties
The oxadiazole derivatives have been explored for their anticancer activities. Studies have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . The structural characteristics of this compound may contribute to similar effects.
Material Science Applications
In addition to biological applications, this compound has potential uses in material sciences. Its unique chemical structure allows it to be utilized as a precursor for synthesizing polymers with specific properties. For example, the incorporation of piperidine derivatives into polymer matrices can enhance mechanical strength and thermal stability .
Synthesis and Characterization
A study published in the Brazilian Journal of Pharmaceutical Sciences described the synthesis of various oxadiazole-piperidine derivatives and their characterization through spectral analysis (NMR, IR) . The results showed that these compounds could be effectively synthesized with high yields and purity.
In another investigation focusing on the biological activity of synthesized compounds bearing oxadiazole and piperidine moieties, several derivatives were tested for their antibacterial and enzyme inhibitory activities. The most active compounds displayed IC50 values indicating strong efficacy against target enzymes .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed study through techniques such as molecular docking, enzyme assays, and cellular assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the benzoyl and oxadiazole rings, as well as modifications to the piperidine scaffold. These variations influence physicochemical properties, binding affinity, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Key Observations
Benzoyl Substituents: Methyl groups (target compound) increase lipophilicity and metabolic stability compared to polar methoxy () or electron-withdrawing chloro/fluoro groups () .
Oxadiazole Modifications :
- Phenyl (target) vs. 4-fluorophenyl () or 4-methoxyphenyl (): Fluorine enhances bioavailability, while methoxy may improve solubility .
- Trifluoromethylphenyl () significantly boosts receptor binding via strong dipole interactions .
Piperidine Scaffold: Morpholine substitution () introduces conformational flexibility and hydrogen-bonding capacity, critical for GLP-1R modulation .
Structure-Activity Relationship (SAR)
- Lipophilicity : Methyl/ethyl groups (target, ) favor blood-brain barrier penetration, whereas methoxy () limits CNS activity.
- Electron Effects : Electron-withdrawing groups (F, Cl, CF₃) enhance binding to enzymes/receptors via dipole interactions (e.g., ).
- Bulk Tolerance : Larger substituents (e.g., trifluoromethyl in ) require spacious binding pockets, as seen in GLP-1R .
Biological Activity
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS Number: 1775456-21-7) is a synthetic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: CHNO
- Molecular Weight: 375.5 g/mol
- Chemical Structure: The compound features a piperidine ring substituted with a dimethylbenzoyl group and an oxadiazolylmethyl moiety.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs are critical in mediating cellular responses to hormones and neurotransmitters, influencing numerous physiological processes.
GPCR Interaction
Research indicates that compounds similar to this compound can activate or inhibit specific GPCR pathways. These interactions may lead to changes in intracellular calcium levels and cyclic AMP production, affecting downstream signaling cascades such as protein kinase activation and gene expression modulation .
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at certain concentrations.
Anticancer Activity
Preliminary data indicate that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was evaluated for its antimicrobial efficacy against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. Results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Activity
A study assessed the cytotoxic effects of the compound on MCF-7 cells over a period of 48 hours. The results showed a dose-dependent increase in cell death with an IC value of approximately 15 µM.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1-(2,4-dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine and its analogues?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
Heterocycle Formation : React aryl carboxylic acids with hydrazine to form hydrazides, followed by cyclization with CS₂/KOH to generate 1,3,4-oxadiazole rings .
Piperidine Functionalization : Use nucleophilic substitution (e.g., LiH in DMF) to attach the oxadiazole-methyl group to the piperidine scaffold .
Acylation : Introduce the 2,4-dimethylbenzoyl group via amide coupling under mild alkaline conditions (e.g., Na₂CO₃) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., EtOH for cyclization, DMF for substitutions) to enhance yields .
Q. How can spectroscopic techniques (IR, NMR, MS) be utilized to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- ¹H-NMR : Identify piperidine protons (δ 1.5–3.0 ppm), methyl groups on the benzoyl moiety (δ 2.3–2.5 ppm), and aromatic protons (δ 7.0–8.0 ppm) .
- EI-MS : Look for molecular ion peaks matching the molecular weight (e.g., 407.5 g/mol) and fragmentation patterns indicative of oxadiazole and piperidine cleavage .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .
- Enzyme Inhibition : Test against targets like acetylcholinesterase or kinases via colorimetric assays (e.g., Ellman’s method) .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Q. How can computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use software like ADMET Predictor™ to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- QSAR Modeling : Correlate molecular descriptors (e.g., topological polar surface area, H-bond donors) with bioavailability .
- Docking Studies : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina .
Q. What are the critical stability considerations during storage and handling?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring .
- Light Sensitivity : Use amber vials to avoid photodegradation of the benzoyl group .
- Purity Monitoring : Regularly analyze via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved for this compound?
- Methodological Answer :
- Metabolic Profiling : Use LC-MS to identify metabolites in liver microsomes; modify labile groups (e.g., methyl substituents) to block oxidation .
- Prodrug Design : Mask polar groups (e.g., piperidine nitrogen) with ester linkages to improve absorption .
- Species-Specific Testing : Compare pharmacokinetics in rodent vs. human hepatocytes to validate translational relevance .
Q. What strategies optimize the selectivity of this compound for a specific receptor subtype (e.g., 5-HT₇ over 5-HT₁A)?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents on the phenyl-oxadiazole moiety. For example:
- Electron-Withdrawing Groups (e.g., -NO₂) may enhance 5-HT₇ affinity .
- Bulkier Groups (e.g., isopropyl) could reduce off-target binding .
- Mutagenesis Studies : Identify key receptor residues (e.g., transmembrane helix 5) via alanine scanning .
Q. How can computational methods address poor aqueous solubility without compromising target binding?
- Methodological Answer :
- Co-Crystal Screening : Use programs like Mercury to predict stable hydrates/salts .
- Hydrophilic Substituents : Introduce -OH or -NH₂ groups at positions distal to the pharmacophore (e.g., piperidine C-4) .
- Nanoparticle Formulation : Employ molecular dynamics simulations to design PEGylated liposomes .
Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Silence putative targets (e.g., dopamine D3 receptors) in cell lines to confirm pathway involvement .
- Network Pharmacology : Integrate omics data (transcriptomics/proteomics) with STRING database to map polypharmacology .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution .
Q. How can structural modifications mitigate toxicity concerns (e.g., hepatotoxicity) identified in preclinical studies?
- Methodological Answer :
- Reactive Metabolite Screening : Use glutathione trapping assays to detect electrophilic intermediates; replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
- hERG Channel Assays : Test for potassium channel inhibition via patch-clamp electrophysiology; reduce basicity of the piperidine nitrogen .
- In Silico Toxicity Prediction : Apply DEREK™ or LAZAR to flag structural alerts (e.g., mutagenic benzodiazepine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
